2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrido[2,3-d]pyrimidin, which is a type of heterocyclic compound. These types of compounds are often used in the development of pharmaceuticals due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups, including methoxy groups and an acetyl group. The pyrido[2,3-d]pyrimidin ring system would also contribute to the complexity of the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase the compound’s solubility in organic solvents .Scientific Research Applications
Potential Therapeutic Applications
Anti-inflammatory Properties
Compounds structurally similar to "2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide" have been studied for their anti-inflammatory properties. For example, a study on amtolmetin-guacyl, a drug with a complex structure including methoxyphenyl components, demonstrated effective anti-inflammatory properties with improved gastrointestinal safety, suggesting potential therapeutic applications in treating conditions requiring anti-inflammatory medication (Lazzaroni, Anderloni, & Porro, 2001)(Lazzaroni, Anderloni, & Porro, 2001).
Pharmacokinetic Studies
Pharmacokinetic studies are crucial in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. For instance, the study of cefuroxime in patients with liver cirrhosis provided insights into how liver conditions affect drug metabolism, which can be relevant for the safe use of similar compounds in patients with compromised liver function (Okolicsànyi et al., 1982)(Okolicsànyi et al., 1982).
Neuropharmacology Research
Serotonergic Neurotoxicant Identification
The identification of neurotoxic thioether adducts of MDMA in human urine after ecstasy ingestion highlights the importance of studying the metabolism of psychoactive substances to understand their neurotoxic potential. Such research is crucial for developing safer therapeutic agents that act on the central nervous system (Perfetti et al., 2009)(Perfetti et al., 2009).
TSPO PET Ligand Evaluation
The evaluation of 11C-DPA-713, a novel TSPO PET ligand, in humans represents a significant advancement in neuroimaging techniques to measure neuroinflammation, which is a hallmark of various neurological diseases. This type of research aids in the development of diagnostic tools for neurodegenerative disorders (Endres et al., 2009)(Endres et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-21-16-15(13(27-3)7-8-19-16)17(24)22(18(21)25)10-14(23)20-11-5-4-6-12(9-11)26-2/h4-9H,10H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMGGIKWPNQOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3=CC(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.